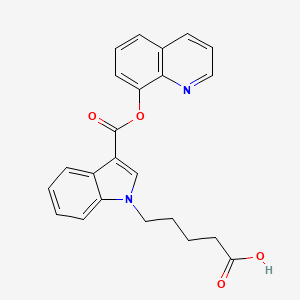

PB-22 N-pentanoic acid metabolite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C23H20N2O4 |

|---|---|

分子量 |

388.4 g/mol |

IUPAC名 |

5-(3-quinolin-8-yloxycarbonylindol-1-yl)pentanoic acid |

InChI |

InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27) |

InChIキー |

OHXYIFOJAQVPRU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)OC3=CC=CC4=C3N=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of PB-22 N-pentanoic acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological context of the PB-22 N-pentanoic acid metabolite, a significant urinary biomarker for the synthetic cannabinoid PB-22. While PB-22 has been identified as a potent cannabinoid receptor agonist, the full pharmacological profile of its metabolites is an area of ongoing research. This document outlines a proposed synthetic pathway, details analytical characterization methods, and discusses the metabolic fate and potential signaling pathways of this key metabolite. All quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been identified in numerous forensic cases.[1] Like many synthetic cannabinoids, PB-22 undergoes extensive metabolism in the body, making the detection of its metabolites crucial for confirming exposure.[1][2] The N-pentanoic acid metabolite, formally known as 3-[(8-quinolinyloxy)carbonyl]-1H-indole-1-pentanoic acid, is a major product of PB-22 metabolism, formed through oxidative processes on the N-pentyl chain.[1][2] Understanding the synthesis and properties of this metabolite is essential for developing analytical standards, conducting toxicological studies, and furthering research into the pharmacology of synthetic cannabinoids.

Metabolism of PB-22

The primary metabolic transformation of PB-22 is initiated by ester hydrolysis, cleaving the quinolinyl ester group. This is followed by a series of Phase I oxidative reactions, primarily targeting the N-pentyl side chain.[1][2] Hydroxylation at various positions on the pentyl chain is a key step, which can be further oxidized to form the terminal pentanoic acid metabolite.[1][2] This carboxylation significantly increases the polarity of the molecule, facilitating its excretion in urine.[3] Glucuronidation (Phase II metabolism) of the hydroxylated intermediates also occurs.[1][2]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

-

N-Alkylation of an indole-3-carboxylate precursor: This step introduces the pentanoic acid side chain onto the indole nitrogen.

-

Esterification: Coupling of the N-alkylated indole with 8-hydroxyquinoline to form the final product.

Experimental Protocols (Theoretical)

Step 1: Synthesis of 1-(5-ethoxycarbonylpentyl)-1H-indole-3-carboxylic acid

-

To a solution of indole-3-carboxylic acid in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at room temperature.

-

Add ethyl 5-bromopentanoate dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 3-((8-quinolinyloxy)carbonyl)-1H-indole-1-pentanoate

-

Dissolve 1-(5-ethoxycarbonylpentyl)-1H-indole-3-carboxylic acid, 8-hydroxyquinoline, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the resulting ester by flash chromatography.

Step 3: Synthesis of 3-((8-quinolinyloxy)carbonyl)-1H-indole-1-pentanoic acid (Final Product)

-

Dissolve the ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Characterization of this compound

The identity and purity of the synthesized metabolite should be confirmed using a combination of spectroscopic and chromatographic techniques.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Formal Name | 3-[(8-quinolinyloxy)carbonyl]-1H-indole-1-pentanoic acid | [4] |

| CAS Number | 2071638-22-5 | [4] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [4] |

| Formula Weight | 388.4 g/mol | [4] |

| Purity | ≥98% (as a commercial standard) | [5] |

| Formulation | Crystalline solid | [4] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml | [4] |

| λmax | 216, 230, 293 nm | [4] |

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the identification and quantification of the this compound in biological matrices.[3]

-

Protocol Outline:

-

Sample Preparation: Urine samples are typically subjected to liquid-liquid extraction.[3] Enzymatic hydrolysis with β-glucuronidase may be performed to cleave any glucuronide conjugates.[3]

-

Chromatography: Reverse-phase chromatography (e.g., using a C18 column) with a gradient elution of acetonitrile and water (containing formic acid) is commonly employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple reaction monitoring (MRM) is utilized for quantification, targeting specific precursor-product ion transitions.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which aids in the confident identification of the metabolite in complex matrices like hepatocyte incubations.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this metabolite is not widely published, ¹H and ¹³C NMR would be essential for the structural elucidation of the synthesized compound, confirming the positions of the alkyl chain and the ester linkage.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups in the synthesized molecule, such as the carboxylic acid O-H and C=O stretches, and the ester C=O stretch.

Signaling Pathways and Biological Activity

The parent compound, PB-22, is a known agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[6] The pharmacological activity of the N-pentanoic acid metabolite has not been extensively characterized. However, metabolites of other synthetic cannabinoids often retain some activity at cannabinoid receptors, although typically with reduced potency compared to the parent compound.

Upon binding of an agonist like PB-22 to the CB1 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. This typically involves:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channels (e.g., inhibition of calcium channels and activation of potassium channels).

-

Activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

It is plausible that the this compound interacts with this pathway, but further research is required to determine its binding affinity and functional efficacy at CB1 and CB2 receptors. The presence of the carboxylic acid group may significantly alter its binding characteristics compared to the parent compound.

Conclusion

The this compound is a critical analyte for monitoring the use of the synthetic cannabinoid PB-22. This guide has provided a comprehensive overview of its metabolic generation, a plausible (though theoretical) synthetic route, and established methods for its analytical characterization. While the precise pharmacological activity of this metabolite remains to be fully elucidated, understanding its chemical properties is fundamental for the synthesis of analytical standards and for enabling further toxicological and pharmacological research. The workflows and data presented herein serve as a valuable resource for professionals in forensic science, toxicology, and drug development.

References

- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of the Synthetic Cannabinoid PB-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of PB-22 (1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid), a potent synthetic cannabinoid. Understanding the metabolic fate of this compound is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions for substance abuse. This document summarizes key metabolic pathways, identified metabolites, and detailed experimental protocols based on published scientific literature.

Core Metabolic Pathways of PB-22

The in vitro metabolism of PB-22 is characterized by extensive biotransformation, primarily initiated by ester hydrolysis, followed by a series of oxidation and conjugation reactions.[1][2] Human hepatocytes and human liver microsomes (HLMs) have been instrumental in elucidating these pathways.[1][3]

The primary metabolic cascade involves two main phases:

-

Phase I Metabolism: The initial and predominant step is the cleavage of the ester bond, catalyzed by carboxylesterases, yielding pentylindole-3-carboxylic acid.[1][2][3] This is followed by various oxidative modifications, including hydroxylation of the pentyl chain and the indole ring, as well as the formation of a pentanoic acid metabolite.[1][2] Epoxide formation and subsequent hydrolysis have also been observed.[1][2]

-

Phase II Metabolism: The hydroxylated metabolites and the carboxylic acid can undergo glucuronidation, a common conjugation reaction that increases water solubility and facilitates excretion.[1][2]

The following diagram illustrates the major metabolic pathways of PB-22.

Caption: Major metabolic pathways of PB-22 in vitro.

Identified Metabolites of PB-22

Numerous metabolites of PB-22 have been identified in in vitro studies using human hepatocytes. The table below summarizes the key metabolites and their biotransformations.

| Metabolite ID | Proposed Biotransformation |

| M1 | PB-22 + O |

| M2 | PB-22 + O |

| M3 | PB-22 + O |

| M4 | PB-22 + O |

| M5 | PB-22 + O |

| M6 | PB-22 - C8H5NO + 2O |

| M7 | PB-22 - C9H7N + O |

| M8 | PB-22 - C9H7N + 2O |

| M9 | PB-22 - C9H7N + 2O |

| M10 | PB-22 - C9H7N + 2O |

| M11 | PB-22 - C9H7N + 3O |

| M12 | PB-22 - C9H7N + O + Glucuronide |

| M13 | PB-22 - C9H7N + 2O + Glucuronide |

| M14 | PB-22 - C9H7N + 2O + Glucuronide |

| M15 | PB-22 + O - H2 |

| M16 | PB-22 + 2O |

| M17 | PB-22 + 2O |

| M18 | PB-22 + O + Glucuronide |

| M19 | PB-22 + O + Glucuronide |

| M20 | PB-22 + Cysteine |

Table adapted from studies on human hepatocyte incubations.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro metabolism studies. The following sections outline the typical experimental workflows for the investigation of PB-22 metabolism.

Incubation with Human Hepatocytes

This protocol provides a general framework for studying the metabolism of PB-22 in a cellular model that contains a full complement of phase I and phase II metabolic enzymes.

Caption: Experimental workflow for PB-22 metabolism studies.

Detailed Steps:

-

Hepatocyte Preparation: Pooled cryopreserved human hepatocytes are thawed and cultured according to the supplier's instructions to allow for cell recovery and attachment.

-

Incubation: The cultured hepatocytes are incubated with a solution of PB-22, typically at a concentration of 10 μmol/L, in a suitable incubation medium at 37°C.[1]

-

Sampling: Aliquots of the incubation mixture are collected at various time points, for instance, at 0, 1, and 3 hours, to monitor the progress of metabolism.[1]

-

Reaction Quenching: The metabolic reactions in the collected samples are immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins and other cellular debris. The resulting supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

Analytical Detection: The processed samples are analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-HR-MS/MS) to identify and characterize the metabolites.[1]

Incubation with Human Liver Microsomes (HLMs)

HLMs are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are key players in phase I metabolism.

Protocol:

-

Reaction Mixture Preparation: A typical incubation mixture contains HLMs, a NADPH-regenerating system (to support CYP activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by adding PB-22 to the pre-warmed mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Termination of Reaction: The reaction is terminated by the addition of a quenching solvent.

-

Analysis: Similar to the hepatocyte protocol, the samples are processed and analyzed by LC-MS/MS to identify the phase I metabolites.

Data Presentation and Analysis

The identification of metabolites is achieved through the use of high-resolution mass spectrometry, which provides accurate mass measurements of the parent drug and its metabolites.[1] Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the metabolite ions and analyzing the resulting fragmentation patterns. Data analysis involves comparing the mass spectra of the potential metabolites with that of the parent compound and considering plausible biotransformation pathways.

This technical guide provides a foundational understanding of the in vitro metabolism of PB-22. For researchers and scientists, these protocols and data serve as a starting point for further investigation into the pharmacokinetics and toxicology of this synthetic cannabinoid. Drug development professionals may find this information valuable for designing strategies to mitigate the harmful effects of such substances.

References

Core Metabolic Pathway: Ester Hydrolysis

An In-depth Technical Guide on the Enzymatic Hydrolysis Pathway of PB-22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis pathway of the synthetic cannabinoid PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester). The document details the primary metabolic transformations, identifies the resulting metabolites, and presents relevant quantitative data. Furthermore, it outlines the experimental protocols utilized for these determinations, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

The primary and most significant metabolic transformation that PB-22 undergoes in the human body is the enzymatic hydrolysis of its ester bond. This rapid cleavage is the initiating step in the metabolism of this synthetic cannabinoid, leading to the formation of two primary metabolites. While the specific enzymes have not been definitively identified in the reviewed literature, the reaction is characteristic of carboxylesterases (CES), which are known to catalyze the transesterification of PB-22 in the presence of ethanol.[1][2]

The hydrolysis of PB-22 results in the formation of pentylindole-3-carboxylic acid (PI-COOH) and 8-hydroxyquinoline.[3] The parent compound, PB-22, is extensively metabolized, with its peak area being reduced to 3.5% within the first hour of incubation with human hepatocytes, and becoming undetectable after three hours.[3]

Following the initial hydrolysis, the resulting pentylindole-3-carboxylic acid undergoes extensive phase I and phase II metabolism. The major subsequent biotransformations include oxidation and glucuronidation.[3][4][5] Other identified metabolic reactions include the formation of an epoxide, which is then subject to internal hydrolysis, and the creation of a cysteine conjugate.[4][5]

Summary of Identified Metabolites

Following incubation of PB-22 with human hepatocytes, a total of 20 metabolites have been identified.[4][5] A summary of the key metabolites and their biotransformations is provided in the table below. The ranking is based on the peak areas observed in mass spectrometry analysis.[3]

| Rank | Metabolite | Suggested Biotransformation |

| 1 | Pentylindole-3-carboxylic acid | Ester hydrolysis |

| 2 | Hydroxypentyl-PB-22 | Monohydroxylation |

| 3 | PB-22 pentanoic acid | N-dealkylation with oxidation |

| 4 | Dihydroxypentyl-PB-22 | Dihydroxylation |

| 5 | PB-22 Glucuronide | Glucuronidation |

| 6 | Hydroxypentyl-PB-22 Glucuronide | Monohydroxylation, Glucuronidation |

| 7 | Carboxypentyl-PB-22 | Carboxylation |

| 8 | Epoxide-PB-22 | Epoxidation |

| 9 | Cysteine-PB-22 | Cysteine conjugation |

Experimental Protocols

The metabolic profile of PB-22 has been primarily elucidated through in vitro studies utilizing human liver preparations. The following sections detail the methodologies employed in these key experiments.

In Vitro Metabolism with Human Hepatocytes

This protocol is based on the methodology described for the metabolic analysis of PB-22.[3][4]

-

Incubation: Pooled cryopreserved human hepatocytes are incubated with 10 μmol/L of PB-22. The incubation is carried out for a duration of up to 3 hours.

-

Sample Collection: Samples are collected at various time points, typically at 0, 1, and 3 hours, to monitor the progression of metabolism.

-

Sample Preparation: The reaction is quenched, and the samples are prepared for analysis, which may involve protein precipitation followed by centrifugation.

High-Resolution Mass Spectrometry Analysis

The identification and characterization of PB-22 metabolites are achieved using high-resolution mass spectrometry.

-

Instrumentation: A TripleTOF 5600+ high-resolution mass spectrometer or a similar instrument is used for analysis.

-

Data Acquisition: Data acquisition is performed using a time-of-flight (TOF) scan. This is followed by an information-dependent acquisition (IDA) that triggers product ion scans. Mass defect filtering (MDF) is employed to selectively acquire data for potential metabolites.

-

Data Analysis: The accurate mass full scan MS and MS/MS data are processed using multiple techniques, including MDF, neutral loss filtering, and product ion filtering to identify and structurally elucidate the metabolites.

Quantitative Data

The rapid metabolism of PB-22 via ester hydrolysis is a key quantitative finding. The following table summarizes the degradation of the parent compound over time during incubation with human hepatocytes.[3]

| Time (hours) | PB-22 Peak Area (%) |

| 0 | 100 |

| 1 | 3.5 |

| 3 | Not measurable |

This data highlights the extensive and rapid nature of the initial enzymatic hydrolysis of PB-22, underscoring the importance of its metabolites as analytical targets for detecting exposure. The primary urinary markers recommended for documenting PB-22 intake are pentylindole-3-carboxylic acid, hydroxypentyl-PB-22, and PB-22 pentanoic acid.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - ProQuest [proquest.com]

- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetics of PB-22 and Its Major Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit recreational products. As with many SCRAs, understanding its pharmacokinetic profile is crucial for assessing its pharmacological and toxicological effects, as well as for developing analytical methods for its detection in biological matrices. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of PB-22 and its major metabolites, with a focus on its extensive in vitro metabolism.

Due to the significant challenges associated with in vivo studies of synthetic cannabinoids, including their high lipophilicity, rapid metabolism, and potential for tissue sequestration, there is a notable absence of classical quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, and half-life) for PB-22 in the scientific literature.[1][2] Consequently, the primary focus of research has been on in vitro models, which have proven invaluable for characterizing metabolic pathways and identifying key biomarkers of exposure.[1][3] This guide synthesizes the available data from in vitro studies, outlines the experimental protocols used, and presents the metabolic pathways in a structured format.

In Vitro Metabolism of PB-22

The metabolism of PB-22 has been primarily investigated using in vitro models, particularly pooled human hepatocytes and human liver microsomes (HLMs).[4][5] These studies consistently demonstrate that PB-22 undergoes rapid and extensive metabolism.[4] The primary metabolic pathway is ester hydrolysis, followed by a series of Phase I and Phase II transformations.[4][5]

Major Metabolic Pathways

The metabolism of PB-22 is characterized by the following key transformations:

-

Ester Hydrolysis: The most significant initial metabolic step is the cleavage of the ester bond, which results in the formation of 1-pentyl-1H-indole-3-carboxylic acid (pentylindole-3-carboxylic acid) and 8-hydroxyquinoline.[4][5] This reaction is catalyzed by carboxylesterases present in the liver.

-

Oxidation: Following ester hydrolysis, the resulting metabolites, as well as the parent compound to a lesser extent, undergo various oxidative modifications. These include hydroxylation of the pentyl side chain at different positions.[4][5]

-

Glucuronidation: Phase II metabolism of the hydroxylated metabolites occurs through glucuronidation, which increases their water solubility and facilitates their excretion.[4][5]

The following diagram illustrates the principal metabolic pathway of PB-22.

Identified Metabolites of PB-22

In vitro studies utilizing human hepatocytes have identified numerous metabolites of PB-22. The table below summarizes the key metabolites and their biotransformation pathways.

| Metabolite ID | Biotransformation |

| M1 | PB-22 + O |

| M2 | PB-22 + O |

| M3 | PB-22 + O |

| M4 | PB-22 + 2O |

| M5 | PB-22 + O - H2 |

| M6 | PB-22 + O - C2H2 |

| M7 | PB-22 + O - C4H6 |

| M8 | PB-22 + O |

| M9 | PB-22 + O |

| M10 | PB-22 + O |

| M11 | PB-22 + O - H2 |

| M12 | PB-22 + O |

| M13 | PB-22 + 2O |

| M14 | PB-22 + O |

| M15 | PB-22 + O - H2 |

| M16 | PB-22 + O |

| M17 | Pentylindole-3-carboxylic acid (Hydrolysis Product) |

| M18 | M17 + O |

| M19 | M17 + 2O |

| M20 | M17 + O - H2 |

Table adapted from data presented in Wohlfarth et al. (2014).[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro studies of PB-22 metabolism.

In Vitro Incubation with Human Hepatocytes

The human hepatocyte incubation model is considered a gold standard for in vitro metabolism studies as it contains a full complement of Phase I and Phase II metabolic enzymes.[3]

Objective: To identify the metabolites of PB-22 produced in a system that closely mimics human liver metabolism.

Materials:

-

Pooled cryopreserved human hepatocytes

-

Williams' Medium E

-

PB-22 stock solution (e.g., in methanol or DMSO)

-

Incubation plates (e.g., 24-well plates)

-

Humidified incubator (37°C, 5% CO2)

-

Acetonitrile (for quenching the reaction)

-

High-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS)

Procedure:

-

Cell Plating: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the manufacturer's protocol. Allow the cells to attach for a specified period (e.g., 4-6 hours).

-

Incubation: Replace the plating medium with fresh Williams' Medium E containing PB-22 at a final concentration of 10 μM.

-

Sampling: Collect samples at various time points (e.g., 0, 1, and 3 hours) during the incubation.

-

Quenching: Stop the metabolic reactions at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer to identify the metabolites.

In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

HLM incubations are a common method to assess the intrinsic clearance of a compound.

Objective: To determine the metabolic stability (half-life) of PB-22 in the presence of key drug-metabolizing enzymes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer

-

PB-22 stock solution

-

Incubation tubes

-

Water bath (37°C)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Add PB-22 to the incubation mixture to a final concentration of, for example, 1 μM.

-

Time Course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction in each aliquot by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to remove precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point. The half-life is then calculated from the disappearance of the parent compound over time.

The following diagram outlines the general experimental workflow for the in vitro metabolism studies of PB-22.

Analytical Methodology: LC-HRMS

High-resolution mass spectrometry coupled with liquid chromatography is the analytical technique of choice for identifying unknown metabolites.

-

Chromatography: Reversed-phase liquid chromatography is typically used to separate the parent drug from its various metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is commonly employed.[6]

-

Mass Spectrometry: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for detection.[4][5] These instruments provide accurate mass measurements, which are essential for determining the elemental composition of the metabolites and thus their proposed structures. Data-dependent acquisition modes are often used, where the instrument performs a full scan to detect all ions and then automatically selects the most intense ions for fragmentation (MS/MS) to obtain structural information.[4][5]

In Vivo Findings and Their Implications

While controlled in vivo pharmacokinetic studies are lacking, analysis of authentic urine samples from individuals who have used PB-22 has confirmed that the parent compound is rarely detected.[7] Instead, the major urinary metabolites identified are consistent with those found in the in vitro human hepatocyte studies, primarily the products of ester hydrolysis and subsequent oxidation.[7] This highlights the importance of targeting these metabolites in forensic and clinical toxicology screening to confirm PB-22 exposure.

Conclusion and Future Perspectives

The pharmacokinetic profile of PB-22 is dominated by rapid and extensive metabolism, primarily initiated by ester hydrolysis. In vitro studies using human hepatocytes have been instrumental in elucidating the complex metabolic pathways and identifying a multitude of metabolites. This information is critical for the development of sensitive and specific analytical methods to detect PB-22 use.

The significant gap in the literature is the absence of quantitative in vivo pharmacokinetic data for PB-22 and its metabolites. Such studies would be invaluable for a more complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, and for correlating plasma concentrations with pharmacological and toxicological effects. Future research should aim to address this gap, potentially through carefully designed animal studies or by utilizing advanced modeling techniques like physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. A deeper understanding of the in vivo behavior of PB-22 will ultimately contribute to a more comprehensive risk assessment of this potent synthetic cannabinoid.

References

- 1. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

An In-Depth Technical Guide to the Chemical Structure and Analysis of PB-22 N-Pentanoic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB-22 (QUPIC, 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a potent synthetic cannabinoid that has been identified in illicit products worldwide. Understanding its metabolism is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of a key metabolite of PB-22, the N-pentanoic acid metabolite. The metabolism of PB-22 primarily involves the hydrolysis of the ester linkage, followed by oxidation of the pentyl side chain. This process leads to the formation of several metabolites, with the N-pentanoic acid derivative being a significant product found in biological samples.

Chemical Structures and Nomenclature

Two primary metabolites are associated with the "N-pentanoic acid" designation following PB-22 consumption. The initial oxidation of the pentyl chain of the intact parent compound yields:

-

3-[(8-quinolinyloxy)carbonyl]-1H-indole-1-pentanoic acid: This metabolite retains the quinolinyl ester group.

However, the major metabolic pathway for PB-22 is the hydrolysis of the ester bond, yielding 1-pentyl-1H-indole-3-carboxylic acid.[1] This intermediate is then further oxidized to form the more commonly referenced terminal metabolite:

-

3-carboxy-1H-indole-1-pentanoic acid: This dicarboxylic acid is a result of ester hydrolysis and subsequent oxidation of the N-pentyl chain.

This guide will focus on the synthesis and characterization of these key metabolic products.

Synthesis of PB-22 Metabolites

A detailed, step-by-step protocol for the synthesis of 1-pentyl-1H-indole-3-carboxylic acid, a crucial precursor and metabolite, is provided below. This can be adapted for the synthesis of the dicarboxylic acid metabolite through appropriate starting material selection.

Experimental Protocol: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid

This protocol is adapted from established methods for the N-alkylation and hydrolysis of indole esters.

Materials:

-

Ethyl 1H-indole-3-carboxylate

-

1-Bromopentane

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether (Et2O)

-

Acetonitrile (CH3CN)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

Step 1: N-Alkylation of Ethyl Indole-3-carboxylate

-

To a solution of ethyl 1H-indole-3-carboxylate in DMF, add potassium hydroxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopentane dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure to yield ethyl 1-pentyl-1H-indole-3-carboxylate.

Step 2: Hydrolysis to 1-pentyl-1H-indole-3-carboxylic acid

-

Dissolve the crude ethyl 1-pentyl-1H-indole-3-carboxylate in ethanol.

-

Add an aqueous solution of potassium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Heat the mixture to 75 °C for 4 hours to ensure complete hydrolysis.

-

Cool the reaction mixture and acidify with 1 M HCl.

-

Extract the product with diethyl ether.

-

Combine the organic phases and remove residual water and ethanol by azeotropic distillation with acetonitrile under reduced pressure.

-

Further concentration under reduced pressure will yield 1-pentyl-1H-indole-3-carboxylic acid.

Analytical Characterization

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the unambiguous identification and quantification of the PB-22 N-pentanoic acid metabolite.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of metabolites in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis of PB-22 Metabolites in Urine

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a deuterated analog).

-

Perform enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates.

-

Conduct solid-phase extraction (SPE) for sample cleanup and concentration.

-

-

Chromatographic Separation:

-

Utilize a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Acquire data in full scan mode and product ion scan mode for fragmentation analysis.

-

Monitor for specific precursor-to-product ion transitions for quantification.

-

Quantitative Data:

The following table summarizes key mass spectrometric data for the this compound.

| Compound | Molecular Formula | Exact Mass [M+H]+ | Key Fragment Ions (m/z) |

| 3-carboxy-1H-indole-1-pentanoic acid | C14H15NO4 | 262.1023 | Data not available |

| 1-pentyl-1H-indole-3-carboxylic acid | C14H17NO2 | 232.1332 | 186, 158, 130 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and purity of synthesized standards.

¹H NMR Data for 1-pentyl-1H-indole-3-carboxylic acid (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.27-8.20 | m | 1H | Ar-H |

| 7.93 | s | 1H | Ar-H |

| 7.42-7.37 | m | 1H | Ar-H |

| 7.33-7.28 | m | 2H | Ar-H |

| 4.17 | t, J = 7.2 Hz | 2H | N-CH₂ |

| 1.94-1.85 | m | 2H | -CH₂- |

| 1.38-1.30 | m | 4H | -(CH₂)₂- |

| 0.90 | t, J = 6.9 Hz | 3H | -CH₃ |

Note: Detailed NMR data for 3-carboxy-1H-indole-1-pentanoic acid is not available in the current literature and would require experimental determination.

Metabolic Pathways and Biological Activity

The metabolism of PB-22 follows a predictable pathway for synthetic cannabinoids with ester linkages.

Metabolic pathway of PB-22.

Limited information is available on the specific pharmacological activity of the this compound. However, it is generally understood that metabolites of synthetic cannabinoids can retain activity at the cannabinoid receptors (CB1 and CB2). The acidic nature of the N-pentanoic acid metabolite may influence its pharmacokinetic properties and receptor binding affinity.

The following diagram illustrates the general signaling pathway of synthetic cannabinoid agonists at the CB1 receptor.

Generalized CB1 receptor signaling.

Conclusion

The N-pentanoic acid metabolites of PB-22 are important biomarkers for confirming exposure to this synthetic cannabinoid. This technical guide provides a foundational understanding of their chemical structures, synthetic pathways, and analytical characterization. The detailed experimental protocols and data presented herein are intended to support researchers in forensic science, toxicology, and drug development in their efforts to study and understand the implications of PB-22 use. Further research is warranted to fully elucidate the pharmacological and toxicological profiles of these specific metabolites.

References

Unraveling the Metabolic Fate of PB-22: A Technical Guide to its Urinary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and analysis of the urinary metabolites of PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester), a potent synthetic cannabinoid. Understanding the metabolic pathways and having robust analytical methods are crucial for forensic toxicology, clinical diagnostics, and the development of countermeasures. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the metabolic transformations and analytical workflows.

Core Findings: PB-22 Metabolism

The metabolism of PB-22 is extensive and primarily initiated by enzymatic hydrolysis. The parent compound is rarely detected in urine, making the identification of its metabolites essential for confirming exposure. The major metabolic pathway involves the cleavage of the ester bond, followed by a series of oxidative and conjugative modifications.

Quantitative Analysis of PB-22 and its Metabolites in Urine

The following table summarizes the quantitative data from an analytical method developed for the sensitive quantification of 5F-PB-22 (a close analog) and its key metabolites, which are also relevant to PB-22 metabolism, in authentic human urine specimens. This data is critical for establishing detection windows and cutoff levels in toxicological screenings.

| Analyte | Limit of Detection (LOD) (pg/mL) | Limit of Quantitation (LOQ) (pg/mL) | Concentration Range in Unhydrolyzed Urine Samples (pg/mL) |

| 5F-PB-22 | 3 - 30 | 10 - 10,000 | 5.1 - 470 |

| 5F-PB-22 3-carboxyindole | 3 - 30 | 10 - 10,000 | 3,390 - 880,000 |

| PB-22 N-pentanoic acid | 3 - 30 | 10 - 10,000 | 12.0 - 2,090 |

| PB-22 N-5-hydroxypentyl | 3 - 30 | 10 - 10,000 | 29.9 - 131 (quantified in 2 of 4 samples) |

Data extracted from a study on 5F-PB-22, with metabolites structurally related to PB-22.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of findings and the development of new analytical assays. Below are protocols for in-vitro metabolism studies and the analysis of urine samples.

In-Vitro Metabolism with Human Hepatocytes

This protocol is fundamental for identifying potential human metabolites in a controlled environment.

-

Incubation: 10 μmol/L of PB-22 is incubated with pooled cryopreserved human hepatocytes for up to 3 hours.[2][3]

-

Sample Preparation: The incubation is stopped by adding a cold organic solvent, typically acetonitrile, to precipitate proteins.

-

Analysis: The supernatant is analyzed using high-resolution mass spectrometry to identify metabolites.[2][3]

Urinary Metabolite Analysis

This protocol outlines the steps for the sensitive detection and quantification of PB-22 metabolites in urine samples.

-

Sample Pre-treatment: Urine samples can be analyzed with and without hydrolysis of glucuronide conjugates. For hydrolysis, samples are treated with β-glucuronidase.[1][4]

-

Extraction: Metabolites are extracted from the urine matrix using liquid-liquid extraction.[1]

-

Instrumental Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] A QTRAP type mass spectrometer is often used for its high sensitivity and specificity.[1]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of PB-22 and a typical analytical workflow for urinary metabolite detection.

Caption: Metabolic pathway of PB-22.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of PB-22 Pentanoic Acid Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The physiological and toxicological properties of the PB-22 pentanoic acid metabolite have not been extensively characterized in published scientific literature.[1][2] This guide provides a comprehensive overview of the current knowledge, focusing on its metabolism, analytical detection, and potential toxicological relevance based on data from its parent compound, PB-22.

Introduction

PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) is a synthetic cannabinoid that has been identified in recreational drug markets. Like other synthetic cannabinoids, it is presumed to be a full agonist of the cannabinoid receptors CB1 and CB2.[3] The consumption of synthetic cannabinoids has been associated with a range of adverse health effects, including agitation, confusion, hypertension, seizures, and in some cases, death.[3][4] Understanding the metabolic fate and toxicity of PB-22 and its metabolites is crucial for clinical diagnosis, forensic investigation, and assessing the full scope of its potential harm. One of the key metabolites identified is the PB-22 N-pentanoic acid metabolite.

Metabolism of PB-22

The primary metabolic pathway for PB-22 in humans is through ester hydrolysis, which cleaves the ester bond linking the indole core to the quinoline group.[5][6] This initial step is followed by a series of oxidation and glucuronidation reactions.[5][6] In vitro studies using human hepatocytes have identified the PB-22 pentanoic acid metabolite as a significant product of this metabolic cascade.[5][6]

Metabolic Pathway of PB-22

The following diagram illustrates the major metabolic transformations of PB-22, leading to the formation of the pentanoic acid metabolite and other related compounds.

Analytical Methodology for Detection and Quantification

The detection and quantification of the PB-22 pentanoic acid metabolite in biological samples are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7] This technique offers high sensitivity and specificity, which is essential for identifying and quantifying metabolites at low concentrations.

Experimental Protocol: Quantification in Urine and Blood

The following provides a generalized experimental workflow for the analysis of the PB-22 pentanoic acid metabolite in urine and blood samples, based on published methods.[3][7][8]

1. Sample Preparation:

-

Urine: Samples may be subjected to enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates and increase the recovery of the metabolite.[7] This is followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.[7][8]

-

Blood/Serum: Samples are typically prepared using LLE.[3] An internal standard is added prior to extraction to ensure accurate quantification.[3]

2. Chromatographic Separation:

-

An ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column is commonly used for separation.[8]

-

A gradient elution with a mobile phase consisting of acetonitrile and water, both containing an acidic modifier like formic acid, is employed to achieve optimal separation of the metabolites.[8]

3. Mass Spectrometric Detection:

-

A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[3] This involves monitoring specific precursor-to-product ion transitions for the PB-22 pentanoic acid metabolite and the internal standard, ensuring high selectivity.

Experimental Workflow Diagram

Quantitative Data from Human Samples

While specific toxicological studies are lacking, the PB-22 pentanoic acid metabolite has been quantified in authentic urine and postmortem blood samples. These findings are crucial for establishing timelines of drug use and for forensic investigations.

| Sample Type | Concentration Range of PB-22 Pentanoic Acid Metabolite | Reference |

| Unhydrolyzed Urine | 12.0 - 2090 pg/mL | [7] |

| Postmortem Blood | Concentrations of the parent compound 5F-PB-22 were 1.1-1.5 ng/mL, implying the presence of metabolites. A specific concentration for the pentanoic acid metabolite was not provided in this study. | [3] |

| Femoral Blood (Postmortem) | The parent compound 5F-PB-22 was detected at 0.37 ng/mL. Metabolite concentrations were not reported. | [4] |

Potential Toxicological Relevance and Signaling Pathways

The toxicological effects of the PB-22 pentanoic acid metabolite have not been directly studied. However, it is plausible that the metabolite may retain some activity at the cannabinoid receptors, or it could have off-target effects that contribute to the overall toxicity of the parent compound. The parent compounds, PB-22 and 5F-PB-22, are known to be agonists of the CB1 and CB2 receptors.[3]

Presumed Signaling Pathway of Synthetic Cannabinoids

The following diagram illustrates the general signaling pathway initiated by the activation of CB1 receptors by synthetic cannabinoids. It is important to note that the specific interaction and downstream effects of the PB-22 pentanoic acid metabolite on this pathway have not been experimentally determined.

Conclusion and Future Directions

The PB-22 pentanoic acid metabolite is a confirmed human metabolite of the synthetic cannabinoid PB-22. While robust analytical methods for its detection exist, a significant knowledge gap remains regarding its specific toxicological profile. Future research should prioritize in vitro and in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of this metabolite. Key areas for investigation include:

-

Receptor Binding Assays: To determine the affinity and efficacy of the PB-22 pentanoic acid metabolite for CB1 and CB2 receptors.

-

In Vitro Cytotoxicity Assays: To assess the potential for cell damage in various cell lines (e.g., neuronal, cardiac, renal).

-

In Vivo Animal Studies: To evaluate the acute and chronic toxicity, as well as the behavioral effects of the metabolite.

A thorough understanding of the toxicological profile of the PB-22 pentanoic acid metabolite is essential for a complete risk assessment of PB-22 exposure and for the development of potential therapeutic interventions in cases of intoxication.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three fatalities associated with the synthetic cannabinoids 5F-ADB, 5F-PB-22, and AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolic pathways of synthetic cannabinoids (SCs), a structurally diverse class of psychoactive substances. Understanding the biotransformation of these compounds is critical for predicting their pharmacokinetic profiles, identifying potential drug-drug interactions, and developing accurate analytical methods for their detection in biological matrices. This document outlines the key enzymatic reactions, presents quantitative metabolic data, details common experimental protocols, and visualizes the core metabolic pathways.

Introduction to Synthetic Cannabinoid Metabolism

Synthetic cannabinoids are extensively metabolized in the body, primarily in the liver, through Phase I and Phase II enzymatic reactions. The goal of this biotransformation is to convert the lipophilic parent compounds into more water-soluble metabolites that can be readily excreted. Due to this extensive metabolism, the parent compound is often found in very low concentrations or is completely absent in urine samples, making the identification of specific metabolites crucial for confirming exposure.[1][2][3]

The metabolic fate of a synthetic cannabinoid is largely dictated by its chemical structure, with different structural classes undergoing distinct patterns of biotransformation. However, several core metabolic pathways are consistently observed across a wide range of synthetic cannabinoids.

Primary Metabolic Pathways

The metabolism of synthetic cannabinoids can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, slightly increasing its polarity. The most prominent Phase I metabolic pathways for synthetic cannabinoids are:

-

Oxidative Metabolism (Cytochrome P450 System): The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of oxidative metabolism of synthetic cannabinoids.[4][5][6] Common oxidative reactions include:

-

Hydroxylation: The addition of a hydroxyl (-OH) group is a major metabolic route. This can occur on the alkyl side chain, the indole or indazole ring, or other aromatic moieties.[7][8] For example, JWH-018 undergoes extensive hydroxylation at various positions on its pentyl side chain and naphthoyl ring.[5][7]

-

Carboxylation: Further oxidation of hydroxylated alkyl chains can lead to the formation of carboxylic acid metabolites. These are often major urinary metabolites. For instance, the pentyl side chain of JWH-018 is metabolized to a pentanoic acid derivative.[9][10]

-

Oxidative Defluorination: For fluorinated synthetic cannabinoids, such as XLR-11 and AM-2201, the fluorine atom can be removed and replaced with a hydroxyl group.[9][11][12] This process can lead to the formation of metabolites that are common to the non-fluorinated analogs (e.g., XLR-11 metabolizing to UR-144 metabolites).[11][12]

-

-

Hydrolytic Metabolism (Esterases and Amidases): Synthetic cannabinoids containing ester or amide linkages, such as PB-22, 5F-PB-22, FDU-PB-22, and FUB-PB-22, are susceptible to hydrolysis.[13][14][15]

-

Ester Hydrolysis: Carboxylesterases cleave the ester bond, often resulting in the formation of a carboxylic acid metabolite. This is the predominant metabolic pathway for compounds like PB-22 and 5F-PB-22.[13][16]

-

Amide Hydrolysis: Similarly, amidases can hydrolyze amide bonds present in some synthetic cannabinoid structures.

-

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.

-

Glucuronidation (UDP-Glucuronosyltransferases): This is the most important Phase II pathway for synthetic cannabinoids.[17][18][19] UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl or carboxyl groups on the parent compound or its metabolites.[8][20] Hydroxylated metabolites are particularly prone to glucuronidation.[8] Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, have been implicated in the glucuronidation of synthetic cannabinoid metabolites.[19][21]

Key Enzymes Involved in Synthetic Cannabinoid Metabolism

Several specific enzymes have been identified as playing a crucial role in the metabolism of various synthetic cannabinoids.

| Synthetic Cannabinoid(s) | Enzyme(s) | Metabolic Reaction(s) | Reference(s) |

| JWH-018, AM-2201 | CYP2C9, CYP1A2 | Oxidation | [5][6] |

| UR-144 | CYP3A4 | Oxidation | [22] |

| JWH-018, JWH-073 | UGT1A1, UGT1A9, UGT2B7 | Glucuronidation | [8][20] |

| JWH-019 | CYP1A2 | Oxidation | [4] |

| FDU-PB-22 | UGT1A10 (highest activity), multiple UGTs | Glucuronidation | [17][18] |

| AB-PINACA, AB-FUBINACA | Carboxylesterase 1 (CES1) | Amide Hydrolysis | [15] |

| PB-22, 5F-PB-22, BB-22 | Carboxylesterase 1 (CES1) | Ester Hydrolysis | [15] |

Experimental Protocols for Studying Synthetic Cannabinoid Metabolism

The elucidation of synthetic cannabinoid metabolic pathways relies on a combination of in vitro and in vivo experimental models, followed by advanced analytical techniques for metabolite identification.

In Vitro Metabolism Models

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that contain a high concentration of Phase I enzymes, particularly CYPs. They are a cost-effective and rapid method for preliminary screening of Phase I metabolic pathways.[3]

-

Incubation Conditions: Typically, the synthetic cannabinoid (e.g., 1-10 µM) is incubated with HLMs (e.g., 0.5-1 mg/mL protein) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system to support CYP activity.[3][5] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol).

-

-

Human Hepatocytes: Cryopreserved or fresh human hepatocytes represent a more complete in vitro model as they contain both Phase I and Phase II enzymes, as well as cofactors and transporters.[1] They provide a more comprehensive picture of a drug's metabolism.[11][12][23]

-

Incubation Conditions: The synthetic cannabinoid (e.g., 10 µM) is incubated with pooled human hepatocytes in a suitable culture medium at 37°C in a humidified incubator with 5% CO2. Samples of the cell suspension and/or supernatant are collected at different time points (e.g., 1 and 3 hours).[11][12][23][24]

-

In Vivo Metabolism Models

-

Animal Models: Rodent models, particularly rats, are often used to study the in vivo metabolism of synthetic cannabinoids.[1][10] While there can be species differences in metabolism, these models can provide valuable information on the major metabolites formed in a living organism.

-

Administration and Sample Collection: The synthetic cannabinoid is administered to the animals (e.g., via subcutaneous injection).[10] Urine and blood samples are collected over a specified period.

-

Analytical Techniques for Metabolite Identification

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for identifying unknown metabolites.[11][25][26]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer, enabling the determination of the elemental composition of metabolites.[3][27]

-

Data Analysis: Metabolite identification software is often used to process the complex data generated by HRMS. These programs can predict potential metabolites and compare experimental data with theoretical fragmentation patterns.[3][11]

-

Visualization of Metabolic Pathways and Experimental Workflows

Generalized Metabolic Pathway of a Synthetic Cannabinoid

Caption: Generalized metabolic pathway of synthetic cannabinoids.

In Vitro Metabolism Experimental Workflow

Caption: A typical in vitro metabolism experimental workflow.

Quantitative Metabolic Data

The following table summarizes available quantitative data for the metabolism of selected synthetic cannabinoids. This data is essential for building pharmacokinetic models and predicting in vivo clearance.

| Synthetic Cannabinoid | Enzyme/System | Parameter | Value | Reference(s) |

| JWH-018 | CYP2C9 | Km | 0.81 - 7.3 µM | [6] |

| JWH-018 | CYP1A2 | Km | 0.81 - 7.3 µM | [6] |

| AM-2201 | CYP2C9 | Km | 0.81 - 7.3 µM | [6] |

| AM-2201 | CYP1A2 | Km | 0.81 - 7.3 µM | [6] |

| FDU-PB-22 | Human Liver Microsomes | Half-life | 12.4 min | [14] |

| FUB-PB-22 | Human Liver Microsomes | Half-life | 11.5 min | [14] |

| FDU-PB-22 (FBI-COOH) | UGT1A10 | Km | 38 µM | [17][18] |

| FDU-PB-22 (FBI-COOH) | UGT1A10 | Vmax | 5.90 nmol/min/mg | [17][18] |

| JWH-018 Metabolites | Various UGTs | Km | 12 - 18 µM | [19][21] |

Conclusion

The metabolism of synthetic cannabinoids is a complex process involving a variety of Phase I and Phase II enzymes. The primary metabolic pathways include hydroxylation, carboxylation, ester/amide hydrolysis, and glucuronidation. Understanding these pathways is paramount for the scientific and medical communities to address the challenges posed by the continuous emergence of new synthetic cannabinoid analogs. The experimental protocols and data presented in this guide provide a framework for the continued investigation into the biotransformation of this evolving class of compounds. The use of robust in vitro models, such as human hepatocytes, coupled with high-resolution mass spectrometry, remains the most effective strategy for rapidly characterizing the metabolic fate of novel synthetic cannabinoids.

References

- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]

- 5. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]

- 8. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conjugation of synthetic cannabin... preview & related info | Mendeley [mendeley.com]

- 22. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ovid.com [ovid.com]

- 27. researchgate.net [researchgate.net]

The Formation of PB-22 Metabolites in Human Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the synthetic cannabinoid PB-22 (1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) in human hepatocytes. Understanding the biotransformation of novel psychoactive substances is critical for toxicological assessment, clinical management of intoxications, and the development of reliable analytical methods for forensic purposes.

Executive Summary

The primary metabolic pathway of PB-22 in human hepatocytes is initiated by rapid ester hydrolysis, a reaction catalyzed by carboxylesterase 1 (CES1)[1]. This initial step is followed by a series of Phase I and Phase II metabolic transformations, primarily oxidation and glucuronidation, resulting in a diverse array of metabolites[2][3]. The major metabolite detected is the hydrolysis product, pentylindole-3-carboxylic acid, which is subsequently hydroxylated at various positions on the pentyl chain and indole ring[2][3]. This guide details the experimental protocols for studying PB-22 metabolism in vitro, presents quantitative data on metabolite formation, and visualizes the key metabolic pathways.

Quantitative Analysis of PB-22 Metabolite Formation

The following table summarizes the metabolites of PB-22 identified after incubation with pooled human hepatocytes. The data is derived from high-resolution mass spectrometry analysis, with relative abundance indicated by peak areas.

Table 1: Metabolites of PB-22 identified in human hepatocyte incubations

| Metabolite ID | Proposed Biotransformation | Retention Time (min) | Observed m/z | Peak Area (1 hr) | Peak Area (3 hr) |

| M1 | Dihydroxypentyl-PB-22 | 12.8 | 381.1862 | 2.13E+05 | 1.12E+05 |

| M2 | Hydroxypentyl-PB-22 glucuronide | 13.2 | 541.2232 | 1.34E+05 | 2.56E+05 |

| M3 | Hydroxypentyl-PB-22 | 13.5 | 365.1911 | 4.56E+05 | 2.34E+05 |

| M4 | PB-22 pentanoic acid | 13.8 | 379.1704 | 6.78E+05 | 3.45E+05 |

| M5 | Hydroxyindole-PB-22 | 14.1 | 365.1911 | 2.34E+05 | 1.23E+05 |

| M6 | PB-22 N-pentyl-glucuronide | 14.5 | 525.2283 | 1.56E+05 | 3.12E+05 |

| M7 | PB-22 pentanoic acid glucuronide | 14.8 | 555.2025 | 1.12E+05 | 2.23E+05 |

| M8 | Pentylindole-3-carboxylic acid | 15.2 | 232.1332 | 8.97E+06 | 5.67E+06 |

| M9 | Pentylindole-3-carboxylic acid glucuronide | 15.5 | 408.1653 | 3.45E+05 | 7.89E+05 |

| M10 | PB-22 (Parent) | 17.2 | 349.1962 | 1.23E+05 | Not Detected |

Data adapted from Wohlfarth et al. (2014). Peak areas are relative and intended for comparative purposes.[2][3]

Experimental Protocols

The following section outlines the methodologies employed for the in-vitro study of PB-22 metabolism using human hepatocytes.

Incubation of PB-22 with Human Hepatocytes

A stock solution of PB-22 is prepared in a suitable organic solvent, such as methanol or dimethyl sulfoxide (DMSO). This stock solution is then diluted in incubation medium (e.g., Williams Medium E supplemented with serum) to a final concentration of 10 µM. The final concentration of the organic solvent in the incubation mixture should be kept to a minimum (typically ≤ 0.1%) to avoid cytotoxicity. Pooled cryopreserved human hepatocytes are thawed and suspended in the incubation medium at a density of 0.5 x 10^6 viable cells/mL. The cell suspension is then added to the PB-22 solution and incubated at 37°C in a humidified atmosphere of 5% CO2. Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) to monitor the progress of the metabolism.

Sample Preparation and Analysis

To terminate the metabolic reactions, an equal volume of ice-cold acetonitrile is added to the collected aliquots. The samples are then centrifuged to precipitate proteins. The resulting supernatant is transferred to autosampler vials for analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS). An analytical column, such as a C18 column, is used for the chromatographic separation of the parent compound and its metabolites. The mobile phase typically consists of a gradient of water and acetonitrile containing a small amount of formic acid to improve ionization. A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for the detection and identification of the metabolites based on their accurate mass and fragmentation patterns.

Metabolic Pathways of PB-22

The biotransformation of PB-22 is a multi-step process involving both Phase I and Phase II metabolic enzymes. The predominant pathway is initiated by the hydrolysis of the ester linkage.

Phase I Metabolism

The initial and most significant metabolic step is the hydrolysis of the ester bond of PB-22, catalyzed by carboxylesterase 1 (CES1), to form pentylindole-3-carboxylic acid and 8-hydroxyquinoline[1]. The pentylindole-3-carboxylic acid then undergoes further Phase I reactions, primarily hydroxylation at various positions on the pentyl side chain and the indole ring. These oxidation reactions are likely mediated by cytochrome P450 (CYP) enzymes, although the specific isoforms involved in PB-22 metabolism have not been definitively identified.

Phase II Metabolism

The hydroxylated metabolites and the carboxylic acid functional group of the primary metabolite can undergo Phase II conjugation reactions. The most commonly observed conjugation is glucuronidation, where uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety, increasing the water solubility of the metabolites and facilitating their excretion.

Conclusion

The in-vitro metabolism of PB-22 in human hepatocytes is characterized by extensive biotransformation, initiated by carboxylesterase-mediated hydrolysis followed by cytochrome P450-mediated oxidation and UGT-mediated glucuronidation. The identification of these metabolic pathways and the resulting metabolites is crucial for the development of sensitive and specific analytical methods to detect PB-22 use in clinical and forensic settings. Further research is warranted to elucidate the specific CYP450 isoforms involved and to determine the pharmacokinetic parameters of the major metabolites.

References

- 1. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of PB-22 N-pentanoic acid Metabolite by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB-22 is a potent synthetic cannabinoid that has been identified in recreational drug products. Like many synthetic cannabinoids, PB-22 undergoes extensive metabolism in the body, making the detection of its metabolites crucial for confirming exposure. One of the major urinary metabolites is PB-22 N-pentanoic acid, formed through the hydrolysis of the ester linkage and subsequent oxidation of the pentyl side chain. This document provides a detailed LC-MS/MS method for the quantitative analysis of the PB-22 N-pentanoic acid metabolite in urine, offering the sensitivity and specificity required for forensic and clinical applications.

Metabolic Pathway of PB-22

PB-22 undergoes a two-step metabolic conversion to form the target analyte. The initial step involves the hydrolysis of the ester bond, yielding PB-22 3-carboxyindole. Subsequently, the N-pentyl side chain is oxidized to a pentanoic acid moiety.

Caption: Metabolic conversion of PB-22 to its N-pentanoic acid metabolite.

Experimental Protocols

This section details the complete workflow for the quantification of the this compound, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating synthetic cannabinoid metabolites from urine.

-

Sample Pre-treatment:

-

To 1 mL of urine, add 20 µL of an internal standard working solution (e.g., PB-22 N-pentanoic acid-d4).

-

Add 500 µL of 0.1 M acetate buffer (pH 5.0).

-

To hydrolyze glucuronide conjugates, add 20 µL of β-glucuronidase from E. coli and incubate at 37°C for 2 hours.

-

-

SPE Cartridge Conditioning:

-

Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute the analyte with 1 mL of methanol.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for this analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

Start at 20% B, hold for 1 minute.

-

Ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 20% B over 0.1 minutes.

-

Re-equilibrate for 2.9 minutes.

-

Mass Spectrometry (MS)

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for this compound (C₂₃H₂₀N₂O₄, MW: 388.4) is the protonated molecule [M+H]⁺ at m/z 389.4.

-

Product ions can be generated through fragmentation of the quinolinyl group and the indole structure.

-

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| PB-22 N-pentanoic acid | 389.4 | 144.1 | 215.1 | 25 |

| PB-22 N-pentanoic acid-d4 (IS) | 393.4 | 148.1 | 219.1 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Experimental Workflow

The following diagram illustrates the sequential steps of the analytical protocol.

Caption: From sample to result: the analytical workflow.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of synthetic cannabinoid metabolites in urine using LC-MS/MS. These values are representative and should be established for each specific laboratory and instrument.[1][2][3][4][5]

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Accuracy (% Bias) | ± 15% |

| Precision (% RSD) | < 15% |

| Recovery | 70 - 120% |

Signaling Pathway of Synthetic Cannabinoids